molecular formula C46H77N13O15 B8095308 Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(1).CH3CO2H

Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(1).CH3CO2H

Cat. No.: B8095308
M. Wt: 1052.2 g/mol
InChI Key: MTXUNMBWXNZRFJ-ZLTCVAAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(1).CH3CO2H is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of a sequence of amino acids, including threonine, serine, diaminobutyric acid, phenylalanine, and leucine, among others. The compound is acetylated at the N-terminus and has an acetate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(1).CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production may also utilize liquid-phase peptide synthesis (LPPS) for certain steps to improve efficiency and yield.

Types of Reactions:

    Oxidation: The peptide can undergo oxidation reactions, particularly at the threonine and serine residues, which contain hydroxyl groups.

    Reduction: Reduction reactions may target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine, or other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Coupling Reagents: Carbodiimides (e.g., EDC) and uronium salts (e.g., HATU) are used in peptide coupling reactions.

Major Products Formed:

    Oxidation Products: Oxidized forms of threonine and serine residues.

    Reduction Products: Reduced forms of disulfide bonds, if present.

    Substitution Products: Peptides with modified amino acid sequences.

Scientific Research Applications

Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(1).CH3CO2H has various applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(1).CH3CO2H depends on its specific sequence and structure. The peptide may interact with molecular targets such as receptors, enzymes, or other proteins, influencing their activity. The pathways involved can include signal transduction, enzymatic inhibition, or protein-protein interactions.

Comparison with Similar Compounds

    Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(2).CH3CO2H: A similar peptide with a slight variation in the sequence.

    Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(3).CH3CO2H: Another variant with different amino acid substitutions.

Uniqueness: Ac-Thr-D-Ser-Dab(1)-DL-Dab-D-Phe-Leu-Dab-Dab-DL-Thr-(1).CH3CO2H is unique due to its specific sequence and acetylation, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with specific molecular targets, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(6S,9S,12S,15R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H73N13O13.C2H4O2/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26;1-2(3)4/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65);1H3,(H,3,4)/t23-,24-,27+,28?,29+,30+,31+,32-,33-,34?,35+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXUNMBWXNZRFJ-ZLTCVAAQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C(=O)NCC[C@@H](C(=O)NC(C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H77N13O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1052.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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